molecular formula C23H29ClN2O3S B11339722 1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

Cat. No.: B11339722
M. Wt: 449.0 g/mol
InChI Key: ZADQKQIMQMTZDA-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with 2,6-diethylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H29ClN2O3S

Molecular Weight

449.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S/c1-3-18-8-6-9-19(4-2)22(18)25-23(27)20-11-13-26(14-12-20)30(28,29)16-17-7-5-10-21(24)15-17/h5-10,15,20H,3-4,11-14,16H2,1-2H3,(H,25,27)

InChI Key

ZADQKQIMQMTZDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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